molecular formula C5H5N5O B1493725 3-amino-1H-pyrazolo[3,4-d]pyrimidin-4-ol CAS No. 15908-68-6

3-amino-1H-pyrazolo[3,4-d]pyrimidin-4-ol

Cat. No. B1493725
CAS RN: 15908-68-6
M. Wt: 151.13 g/mol
InChI Key: WTJBXZLPNBPBIB-UHFFFAOYSA-N
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Description

3-amino-1H-pyrazolo[3,4-d]pyrimidin-4-ol, also known as 1H-Pyrazolo[3,4-d]pyrimidin-4-amine, is a compound with the molecular formula C5H5N5. It is an isostere of the adenine ring of ATP . This compound belongs to the class of organic compounds known as pyrazolopyrimidines .


Synthesis Analysis

The synthesis of pyrazolo[3,4-d]pyrimidine derivatives has been reported in several studies . For instance, a new set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine scaffold were designed and synthesized as novel CDK2 targeting compounds .


Molecular Structure Analysis

The molecular structure of 3-amino-1H-pyrazolo[3,4-d]pyrimidin-4-ol can be viewed using Java or Javascript . This fused nitrogen-containing heterocycle allows the molecules to mimic hinge region binding interactions in kinase active sites .


Chemical Reactions Analysis

The chemical reactions involving 3-amino-1H-pyrazolo[3,4-d]pyrimidin-4-ol have been studied in the context of its potential as a kinase inhibitor . For example, a series of pyrazolo[3,4-d]pyrimidine derivatives were synthesized and evaluated for their activities to inhibit TRKA .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-amino-1H-pyrazolo[3,4-d]pyrimidin-4-ol include its molecular weight of 135.1267 . More detailed information about its physical and chemical properties may be found in specialized databases .

Scientific Research Applications

CDK2 Inhibitors for Cancer Treatment

The compound has been used in the synthesis of novel CDK2 inhibitors, which are appealing targets for cancer treatment . A new set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds were designed and synthesized as novel CDK2 targeting compounds . These compounds showed superior cytotoxic activities against MCF-7 and HCT-116 cell lines .

Anti-Proliferative Compounds

The compound has been used in the development of anti-proliferative compounds . The growth of the three examined cell lines was significantly inhibited by most of the prepared compounds . Of these compounds, 14 & 15 showed the best cytotoxic activities against the three cell lines .

Enzymatic Inhibitory Activity

The compound has been used in the development of compounds with enzymatic inhibitory activity . Compounds 14, 13 and 15 revealed the most significant inhibitory activity .

Cell Cycle Alteration

The compound has been used in the development of compounds that can alter cell cycle progression . Compound 14 displayed potent dual activity against the examined cell lines and CDK2, and was thus selected for further investigations .

Apoptosis Induction

The compound has been used in the development of compounds that can induce apoptosis . Compound 14 exerted a significance alteration in cell cycle progression, in addition to apoptosis induction within HCT cells .

Antibacterial Activity

The compound has been used in the development of compounds with antibacterial activity . A representative set of pyrazolo[3,4-d]pyrimidines, presenting different substituents in position N1, C4 and C6 showed antibacterial activity against the Gram-positive bacterium S. aureus and the Gram-negative bacterium Escherichia coli .

Mechanism of Action

Target of Action

The primary target of 3-amino-1H-pyrazolo[3,4-d]pyrimidin-4-ol is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, particularly the transition from the G1 phase to the S phase . Inhibition of CDK2 is an appealing target for cancer treatment as it selectively targets tumor cells .

Mode of Action

3-amino-1H-pyrazolo[3,4-d]pyrimidin-4-ol interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal progression of the cell cycle, preventing the transition from the G1 phase to the S phase . The compound exerts significant alterations in cell cycle progression, in addition to inducing apoptosis within cells .

Biochemical Pathways

The inhibition of CDK2 by 3-amino-1H-pyrazolo[3,4-d]pyrimidin-4-ol affects the cell cycle progression pathway . By blocking the activity of CDK2, the compound prevents the phosphorylation of key components necessary for cell proliferation . This disruption leads to cell cycle arrest, preventing the cells from dividing and proliferating .

Pharmacokinetics

These properties help in structure requirement prediction for the observed antitumor activity .

Result of Action

The result of the action of 3-amino-1H-pyrazolo[3,4-d]pyrimidin-4-ol is the significant inhibition of cell growth . Most of the compounds showed superior cytotoxic activities against MCF-7 and HCT-116 with IC50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC50 range of (48–90 nM) compared to sorafenib (IC50: 144, 176 and 19 nM, respectively) .

Future Directions

The future directions for research on 3-amino-1H-pyrazolo[3,4-d]pyrimidin-4-ol could involve further exploration of its potential as a kinase inhibitor . Its cytotoxic activities against various cell lines suggest its potential for further development as a therapeutic agent .

properties

IUPAC Name

3-amino-2,5-dihydropyrazolo[3,4-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N5O/c6-3-2-4(10-9-3)7-1-8-5(2)11/h1H,(H4,6,7,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTJBXZLPNBPBIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=NNC(=C2C(=O)N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-amino-1H-pyrazolo[3,4-d]pyrimidin-4-ol

CAS RN

15908-68-6
Record name 3-amino-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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